molecular formula C14H18ClN3O2 B1201780 Triadimenol A CAS No. 70585-35-2

Triadimenol A

Cat. No.: B1201780
CAS No.: 70585-35-2
M. Wt: 295.76 g/mol
InChI Key: BAZVSMNPJJMILC-STQMWFEESA-N
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Description

Classification and Significance as a Triazole Fungicide

Triadimenol (B1683232) belongs to the triazole class of fungicides. ontosight.aiontosight.aiaidic.it This classification is significant due to the specific mode of action shared by these compounds. Triazole fungicides are known for their ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. ontosight.aiontosight.aiaidic.it Specifically, they target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol. ontosight.aiontosight.aiaidic.it The disruption of this process leads to a breakdown in fungal cell membrane integrity and ultimately, the death of the fungal pathogen. ontosight.aiaidic.it

The significance of Triadimenol as a triazole fungicide is underscored by its broad-spectrum activity and systemic properties, making it an effective tool for managing a wide array of fungal diseases in numerous crops. epa.gov It is used to control diseases in cereals like wheat, barley, and oats, as well as in other crops. ontosight.aiontosight.ai

Role as a Metabolite of Triadimefon (B1683231) and its Independent Fungicidal Activity

Triadimenol is a primary metabolite of another widely used triazole fungicide, Triadimefon. epa.govcaymanchem.comacs.org The transformation from Triadimefon to Triadimenol occurs in mammals, plants, and soil through the reduction of a carbonyl group to a hydroxyl group. caymanchem.comacs.orgnih.gov In rat hepatic microsomes, Triadimenol has been identified as the major metabolite, accounting for approximately 80% of Triadimefon metabolism. acs.org

Fundamental Research Aspects of Chirality and Stereoisomerism in Agrochemicals

The case of Triadimenol highlights the critical importance of chirality and stereoisomerism in the field of agrochemicals. Chirality refers to a property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. michberk.com Triadimenol possesses two chiral centers, which means it can exist as four different stereoisomers. michberk.comacs.orgnih.gov These stereoisomers are grouped into two pairs of diastereomers, often referred to as diastereomer A (or threo) and diastereomer B (or erythro). fao.orgaidic.it

The biological activity of these stereoisomers can vary dramatically. Research has shown that the fungicidal efficacy of Triadimenol is highly dependent on its stereochemistry. michberk.comresearchgate.net Specifically, the (1S,2R)-enantiomer of Triadimenol is reported to be up to 1000 times more fungicidally active than the other three enantiomers. michberk.comresearchgate.net This enantioselective activity is a key area of research, as using only the most active isomer could potentially reduce the environmental load of the pesticide while maintaining or even enhancing its efficacy. michberk.com

The commercial product of Triadimenol is typically a mixture of these diastereomers, with a higher proportion of the more fungicidally active diastereomer A. fao.orgfao.org The microbial transformation of Triadimefon in soil also produces the four stereoisomers of Triadimenol, but the resulting ratios can differ from the commercial product. acs.orgnih.gov This has important implications for risk assessment, as the biological activity of the microbially-produced Triadimenol will depend on the specific abundances of its four stereoisomers. acs.orgnih.gov

PropertyDescription
Chemical Class Triazole Fungicide ontosight.aiontosight.aiaidic.it
Mode of Action Inhibition of ergosterol biosynthesis (Sterol Demethylation Inhibitor - DMI) ontosight.aiontosight.aiaidic.it
Systemic Action Yes, absorbed by roots and leaves and translocated in young tissues fao.org
Metabolic Relationship Primary metabolite of Triadimefon epa.govcaymanchem.comacs.org
Chirality Contains two chiral centers, resulting in four stereoisomers michberk.comacs.orgnih.gov
Active Stereoisomer (1S,2R)-enantiomer is the most fungicidally active michberk.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904096, DTXSID101044618
Record name erythro-Triadimenol
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Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-35-2, 89482-17-7, 89497-66-5
Record name Triadimenol, erythro-
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Record name Triadimenol A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Triadimenol
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Record name (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Record name (1RS,2SR)-Triadimenol
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Record name TRIADIMENOL, ERYTHRO-
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Stereochemical Characterization and Enantioselective Research of Triadimenol a

Structural Configuration of Triadimenol (B1683232) Diastereomers (A and B) and Enantiomers

The fungicidal compound Triadimenol, chemically named 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, possesses two stereogenic centers. nih.gov This structural feature gives rise to four stereoisomers. These are categorized into two diastereomeric pairs. unl.edu

Triadimenol A is the trans configuration, consisting of the (1R,2S) and (1S,2R) enantiomers. unl.eduusask.ca

Triadimenol B is the cis configuration, consisting of the (1R,2R) and (1S,2S) enantiomers. unl.eduusask.ca

The technical grade triadimenol product is typically a mixture of these diastereomers, often in unequal ratios, such as approximately 80% this compound and 20% Triadimenol B. smolecule.com Each diastereomer in this commercial product is a racemic mixture of its two respective enantiomers. acs.org The reduction of the related fungicide, triadimefon (B1683231), which has one chiral center, leads to the formation of triadimenol and its second chiral center. usask.caacs.org

Enantioselective Synthesis and Stereoisomer Resolution Methodologies

The production and analysis of triadimenol often require methods that can distinguish between its stereoisomers, due to their differing biological activities. This involves both separation of existing mixtures and stereoselective synthesis.

The resolution of triadimenol's four stereoisomers has been successfully achieved using various chromatographic techniques. Micellar electrokinetic capillary chromatography (MECC) has been effectively employed for the direct chiral separation of all four enantiomers. This method utilizes cyclodextrins (CDs) as chiral selectors. Research has shown that the type and concentration of the CD are crucial, with heptakis-2,6-di-O-methyl-β-cyclodextrin demonstrating high efficacy. The separation can be further optimized by adjusting parameters such as temperature, voltage, and the addition of organic modifiers like methanol (B129727) to the buffer system. A particularly effective separation was achieved using a buffer containing 20% methanol, 0.02 M hydroxypropyl-β-cyclodextrin (HO-Pr-β-CD), and 0.05 M sodium dodecyl sulfate (B86663) (SDS).

In another approach, the simultaneous separation of triadimefon enantiomers and the four triadimenol stereoisomers was accomplished using capillary electrophoresis with sulphated-β-cyclodextrin as a chiral selector. mdpi.com Gas chromatography-mass spectrometry (GC-MS) using a chiral column, such as the BGB-172, has also been documented for the baseline resolution of the four triadimenol stereoisomers. unl.edu

Enantioselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one stereoisomer over others, often through the use of chiral catalysts or auxiliaries. wikipedia.org While this is a critical process in modern chemistry, particularly for pharmaceuticals, the literature on the direct chemical synthesis of specific this compound enantiomers using chiral catalysts is not extensive.

The primary route to obtaining triadimenol is through the chemical reduction of the carbonyl group in its precursor, triadimefon. smolecule.com Much of the research into the stereoselectivity of triadimenol formation focuses on the biotransformation of triadimefon. Microbial activity in soil, as well as metabolic processes in plants and animals, can reduce triadimefon to triadimenol in a stereoselective manner, meaning that unequal amounts of the four stereoisomers are produced. acs.orgacs.org These biological transformations are mediated by enzymes, which act as natural chiral catalysts, but this differs from the application of synthetic chiral catalysts in a controlled chemical reaction.

Chromatographic Separation Techniques for Stereoisomers

Differential Biological Activities of Triadimenol Stereoisomers

The spatial orientation of the functional groups in each triadimenol stereoisomer dictates its interaction with biological systems, leading to significant differences in efficacy against target fungi and effects on non-target organisms.

The fungicidal activity of triadimenol is highly stereoselective. The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. ontosight.ai

Research has demonstrated a profound difference in the fungicidal potency of the triadimenol stereoisomers. The (1S,2R)-enantiomer, which is a component of this compound, is reported to be up to 1000 times more active against fungi than the other three stereoisomers. researchgate.netmichberk.comlacerta.de This indicates that the (1S,2R) configuration has a much better fit with the active site of the target enzyme in fungi. Studies on related chiral triazole derivatives against Penicillium digitatum also showed that enantiomers can have vastly different inhibitory activities, with differences of over 200-fold being observed, suggesting a strong stereochemical preference by the fungal cytochrome P450 target. acs.orgnih.gov Triadimenol is effective against pathogens causing diseases such as powdery mildew and rusts in cereals. ontosight.aiapsnet.org

The stereochemistry of triadimenol also governs its interaction with non-target organisms. Research indicates that this compound (the mixture of 1R,2S and 1S,2R enantiomers) is approximately 10 times more acutely toxic to rats than Triadimenol B. unl.edu This highlights a significant stereoselective difference in mammalian toxicity. Conversely, metabolic studies in rat hepatic microsomes showed a preferential formation of the less toxic Triadimenol B diastereomer from the parent compound triadimefon. nih.govacs.org

In other non-target species, such as the lizard Eremias argus, metabolism is also stereoselective. researchgate.netnih.gov Studies have shown that the RR-(+)-triadimenol enantiomer (Triadimenol B) is most likely to bioaccumulate, whereas the SR-(-)-triadimenol (1S,2R-triadimenol, from this compound) is suggested to possess the highest biological toxicity. researchgate.netnih.gov Acute toxicity studies with the aquatic invertebrate Daphnia magna also revealed different LC50 values for each of the four stereoisomers, confirming that ecotoxicity is enantioselective. researchgate.net The mechanism for these effects in non-target organisms is often linked to the inhibition of cytochrome P450 enzymes, which are involved in critical processes like steroidogenesis. researchgate.netwho.int

Table of Mentioned Compounds

Synthetic Pathways and Chemical Modification of Triadimenol

Established Synthetic Routes for Triadimenol (B1683232) Production

The primary and most established method for producing Triadimenol is through the chemical reduction of its parent compound, Triadimefon (B1683231). researchgate.netlacertilia.de This synthesis pathway targets the carbonyl group of Triadimefon, reducing it to a hydroxyl group to form Triadimenol. researchgate.netusask.ca This transformation is significant as it creates a second chiral center in the molecule, leading to the formation of multiple stereoisomers. researchgate.netacs.org

Several reducing agents have been documented for this process, indicating a degree of flexibility in the manufacturing approach. Common methods include:

Aluminum Isopropoxide Reduction : This is a frequently cited method for the preparation of Triadimenol from Triadimefon.

Sodium Borohydride (B1222165) Reduction : A standard laboratory and industrial reagent for ketone reduction, sodium borohydride is also used to effectively convert Triadimefon to Triadimenol. researchgate.net

Catalytic Hydrogenation : This method involves reacting Triadimefon with hydrogen gas in the presence of a catalyst, such as one containing copper (Cu), to achieve the desired reduction. lacertilia.de

The general reaction involves dissolving Triadimefon in a suitable organic solvent, introducing the reducing agent, and allowing the reaction to proceed under controlled temperature and pressure. lacertilia.de Following the reduction, the mixture typically undergoes acidification and neutralization steps to isolate the crude Triadimenol product, which can then be purified, often through column chromatography.

Novel Derivatization and Analogue Synthesis

To explore new biological activities and enhance efficacy, researchers have synthesized various derivatives and analogues of Triadimenol. These modifications often involve altering key functional groups on the parent molecule.

One notable area of research has been the synthesis of Triadimenol analogues where the characteristic tert-butyl group is replaced by a ferrocene (B1249389) unit. researchgate.net The synthesis begins with the creation of ferrocene-containing Triadimefon analogues, which are then reduced to the corresponding Triadimenol analogues. researchgate.net The reduction is typically achieved using sodium borohydride in an acetonitrile-methanol solvent system. researchgate.net

Interestingly, this structural modification leads to a significant shift in bioactivity. While Triadimenol is a potent fungicide, the resulting ferrocene-substituted analogues were found to be inactive against various fungi. researchgate.net However, they exhibited promising plant growth regulatory activity, demonstrating how structural changes can introduce entirely new biological functions. researchgate.net

Plant Growth Regulatory Activity of Ferrocene-Substituted Triadimenol Analogues
CompoundSubstitution on Phenyl RingRelative Promotion Rate (%) at 10 mg/L
7a4-Cl145.4
7b2,4-diCl158.3
7c2-F133.3
7d4-F145.4
7e4-Br154.5
Triadimenol (Control)162.1

Data sourced from research on the cucumber cotyledon rhizogenesis method. researchgate.net

Beyond ferrocene substitution, other structural modifications of the 1,2,4-triazole (B32235) scaffold, to which Triadimenol belongs, have been explored to create compounds with enhanced or altered bioactivity. The goal is often to improve fungicidal potency against specific pathogens. nih.govmdpi.com

Strategies include:

Incorporation of Amino Acid Fragments : Based on the structure of potent fungicides, new 1,2,4-triazole derivatives containing amino acid fragments have been synthesized. Some of these compounds have shown exceptional activity against fungi like Physalospora piricola. nih.gov

Hybridization with Other Bioactive Moieties : Researchers have designed and synthesized hybrids that combine the triazole structure with other pharmacophores, such as coumarin (B35378). google.com A novel coumarin triadimenol compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. google.com

Introduction of a 1,2,3-Thiadiazole (B1210528) Moiety : In an effort to find new bioactive lead compounds, novel 1,2,4-triazole derivatives featuring a 1,2,3-thiadiazole group have been synthesized, with some showing good fungicidal activity against plant pathogens. mdpi.com

Ferrocene-Substituted Triadimenol Analogues

Advances in Chiral Synthesis and Stereocontrol of Triadimenol Isomers

The synthesis of Triadimenol is inherently linked to stereochemistry. The reduction of the prochiral ketone in Triadimefon creates a new chiral center at the C2 position, which, combined with the existing chiral center at C1, results in a molecule with two chiral centers and four possible stereoisomers. researchgate.netacs.orgebi.ac.uk These stereoisomers exist as two pairs of diastereomers, commonly designated A and B. lacertilia.deunl.edu

Diastereomer A (threo) : Contains the (1R,2S) and (1S,2R) enantiomers.

Diastereomer B (erythro) : Contains the (1R,2R) and (1S,2S) enantiomers.

The ratio of these diastereomers is critical because they exhibit different biological activities. fao.org Diastereomer A is known to be the primary carrier of the desired fungicidal activity, while Diastereomer B can show plant growth regulator effects. fao.org Consequently, commercial Triadimenol is manufactured to have a higher proportion of Diastereomer A, typically in a ratio of about 80:20 (A:B). fao.org

Achieving stereocontrol during synthesis—that is, selectively producing the most active isomers—is a significant goal in synthetic chemistry. While the separation of existing stereoisomers for analytical purposes is well-established using chiral chromatography, the focus of synthetic advances is on controlling the reduction step itself. ebi.ac.ukunl.edu

Research into the stereoselective transformation of Triadimefon has shown that the process is highly selective in biological systems. researchgate.netebi.ac.uk For instance, microbial transformation of Triadimefon in soil leads to the production of Triadimenol stereoisomers in ratios that are very different from the commercial standard. researchgate.netacs.org These findings underscore that the reduction of the carbonyl group is highly sensitive to the chiral environment. While specific industrial-scale asymmetric catalysts for Triadimenol are not widely published, the clear difference in bioactivity between stereoisomers provides a strong impetus for ongoing research into chiral catalysts and reaction conditions that can favor the formation of the more potent (1R,2S) and (1S,2R) enantiomers during production. wur.nl

Molecular and Cellular Mechanism of Action in Fungal Pathogens

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway

Triadimenol (B1683232) A is a potent inhibitor of ergosterol biosynthesis in fungi. ontosight.aiontosight.aiawiner.com Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. ontosight.aimdpi.combayer.com By blocking the production of ergosterol, triadimenol initiates a cascade of events that ultimately leads to fungal cell death. ontosight.aiontosight.ai The inhibition of this pathway leads to a depletion of ergosterol and an accumulation of precursor sterols, such as 14-methyl sterols. researchgate.netapsnet.org

Specific Target Enzyme: Sterol 14α-Demethylase (CYP51)

The specific molecular target of Triadimenol A is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. mdpi.comnih.govnih.gov This enzyme is essential for the C14-demethylation of lanosterol (B1674476) or eburicol, a critical step in the conversion of these precursors into ergosterol. ontosight.aimdpi.com

Interaction Mechanisms with Fungal Cytochrome P450 Enzymes

This compound, like other azole fungicides, interacts with the heme iron of the cytochrome P450 enzyme, CYP51. nih.govnih.govresearchgate.net The nitrogen atom in the triazole ring of the triadimenol molecule coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol. nih.govresearchgate.net This interaction is highly specific and forms a stable complex with the fungal enzyme, effectively blocking its catalytic activity. nih.govnih.govoup.com Studies have shown that triadimenol induces a type II spectral change in the enzyme, which is characteristic of the binding of a nitrogenous ligand to the heme iron. nih.govoup.com The affinity of triadimenol for fungal CYP51 is significantly high, leading to potent inhibition of the enzyme's function. nih.govasm.org

Downstream Molecular and Cellular Effects in Fungi

The inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis by this compound have profound downstream effects on fungal cells.

Effects on Fungal Growth and Development (e.g., spore formation, hyphal extension)

The disruption of cell membrane function directly impacts fungal growth and development. The inhibition of hyphal extension is a primary consequence, as the integrity of the growing hyphal tip is compromised. bayer.comregulations.gov In many fungal species, triadimenol has been shown to inhibit mycelial growth and reduce the formation of sclerotia, which are hardened fungal structures for survival. apsnet.org Furthermore, the fungicide can affect spore germination and sporulation. researchgate.netapsnet.orgscirp.org For instance, in Ustilago avenae, triadimenol caused daughter cells to fail to separate from parent cells, resulting in chains of interconnected cells. researchgate.net While it may not always inhibit initial spore germination, which can utilize stored ergosterol, it prevents the subsequent growth and proliferation of the fungus. bayer.commdpi.com

Environmental Fate and Transformation Dynamics of Triadimenol

Degradation Pathways in Environmental Matrices

The breakdown of Triadimenol (B1683232) in the environment is a complex process influenced by light, microbial activity, and chemical stability in water.

Triadimenol is susceptible to degradation by light (photolysis), particularly in aqueous solutions. When irradiated with artificial sunlight, Triadimenol in distilled water degrades with a half-life of 36 hours. epa.gov In a study using a xenon lamp, the phototransformation half-life of Triadimenol in a pH 7 buffer solution was found to be 10.7 days under continuous irradiation. regulations.gov Another study reported an experimental half-life of 9 days in a sterile aqueous buffer at pH 7, which was estimated to correspond to an environmental half-life of 31 days under summer solar conditions. fao.org However, on soil surfaces, Triadimenol is stable to photolysis. epa.gov

The photolytic degradation of Triadimenol involves the formation of several products. The primary reaction pathway involves the 4-chlorophenoxyl moiety of the molecule. nih.gov Key degradation products identified include 4-chlorophenol (B41353), triadimefon (B1683231), and dechlorinated triadimenol. nih.govnih.gov The formation of a 4-chlorophenoxyl radical is a major initial step, leading to 4-chlorophenol. nih.gov Photooxidation can lead to the formation of triadimefon, while dechlorination results in dechlorinated triadimenol. nih.gov Carbon dioxide has also been identified as a degradate in aqueous photolysis. epa.gov

Table 1: Photolytic Degradation of Triadimenol

Medium Condition Half-Life Degradation Products
Distilled Water Artificial Sunlight 36 hours Carbon dioxide
Aqueous Buffer (pH 7) Xenon Lamp (continuous) 10.7 days Multiple unidentified minor photoproducts
Aqueous Buffer (pH 7) Irradiation 9 days Not specified
Soil Surface Not specified Stable Not applicable
Methanol (B129727) Medium Pressure Mercury Lamp 20 days (50% degradation) 4-chlorophenol, 1-(4-chlorophenoxy)3,3-dimethylbutan-2-one, 1-phenoxy-3,3dimethyl-1-(1,2,4-triazol-l-yl)-butan-2-ol

Microbial activity is a primary route for the degradation of Triadimenol in soil. epa.gov Triadimenol itself is a major metabolite of the fungicide triadimefon, formed through the microbial reduction of triadimefon's ketone group to an alcohol. nih.govinchem.orgacs.org This transformation is biotic and stereoselective, meaning different stereoisomers of Triadimenol are produced at different rates. nih.govacs.orgresearchgate.net

The persistence of Triadimenol in soil can be significant, with reported half-lives ranging from 79 to over 400 days. herbiguide.com.auresearchgate.netrothamsted.ac.uk In laboratory studies, the half-life in aerobic soil was calculated to be approximately 236 days, and in some cases, as long as 8-9 months. epa.gov Field studies have shown half-lives ranging from 76 to 450 days in sandy loam and sand soils. epa.gov The degradation is slower in heavier soils. herbiguide.com.au

Major microbial degradation products of Triadimenol include 4-chlorophenoxy-1,2,4-triazol-1-yl-methane (CPMT) and 1H-1,2,4-triazole. epa.gov Further metabolism can lead to the formation of triazole alanine, triazole hydroxyl propanoic acid, and triazole acetic acid. who.intscbt.com Under flooded, anaerobic conditions, triadimefon (the parent compound) can be metabolized to a diol derivative, indicating that soil moisture content affects the degradation pathway. nih.gov Given that microbial breakdown is the main degradation route, bioremediation could be a potential strategy for contaminated sites, although the slow degradation rates suggest this would be a long-term process.

Table 2: Microbial Degradation of Triadimenol in Soil

Soil Condition Half-Life (DT50) Key Degradates
Aerobic Soil (Lab) ~236 days 4-chlorophenoxy-1,2,4-triazol-1-yl-methane (CPMT), 1H-1,2,4-triazole
Aerobic Soil (Lab) 8-9 months CPMT, 1H-1,2,4-triazole
Sandy Loam (Field) 110-375 days Not specified
Loam (Field) 240-270 days Not specified
Clay-Loam (Lab) 79 days Not specified
Field Study >400 days Not specified

Triadimenol is chemically stable in water and resistant to hydrolysis. Studies have shown that it is stable in sterile aqueous solutions across a range of pH values (4, 7, and 9) at temperatures of 20°C and 40°C. epa.govfao.org The extrapolated half-life for hydrolysis is estimated to be greater than one year, indicating that this is not a significant degradation pathway for Triadimenol in the environment. fao.orgnih.govfao.org

Microbial Transformation and Bioremediation Potential

Persistence and Transport in Diverse Environmental Compartments

Due to its stability, the movement and long-term presence of Triadimenol in soil and water are significant environmental concerns.

Triadimenol is considered to be mobile in soil. epa.gov Its mobility is influenced by soil properties, particularly organic matter content. epa.gov The soil adsorption coefficient (Koc), a measure of how tightly a chemical binds to soil organic carbon, has been reported with an average value of 365 L/kg, though values can range from 211 to 992 L/kg. nih.govregulations.govepa.gov Lower Koc values indicate weaker adsorption and higher potential for movement.

Studies have demonstrated that Triadimenol has the potential to leach through the soil profile. regulations.govepa.gov In one column study, 12% of the initial mass of Triadimenol applied was detected in the leachate. researchgate.net Another study found that 41% of applied Triadimenol was found in the leachate. pjoes.com Its mobility can be greater than its parent compound, triadimefon, partly because it is formed as a degradate within the soil profile, allowing subsequent rainfall to transport it deeper. regulations.govepa.gov The compound's persistence, combined with its mobility, creates a risk for it to reach groundwater. researchgate.net

Table 3: Soil Mobility Parameters for Triadimenol

Parameter Value Implication
Adsorption Coefficient (Koc) 365 L/kg (average) Moderate Adsorption
Adsorption Coefficient (Koc) Range 211 - 992 L/kg Variable mobility depending on soil type
Freundlich Adsorption Constant (Kd) 2.37 - 5.26 Mobile
Leaching Potential High Risk of transport to lower soil layers and groundwater

As a consequence of its mobility and persistence, Triadimenol can be transported from agricultural land into surface and groundwater systems through runoff and leaching. regulations.govepa.govsemanticscholar.org Its moderate water solubility facilitates its transport in dissolved form. regulations.govepa.gov

Once in aquatic environments, Triadimenol is persistent. While photolysis can contribute to its degradation in sunlit surface waters, its stability to hydrolysis and slow microbial breakdown mean it can remain in these systems for extended periods. The degradation product triadimenol is more persistent than its parent compound triadimefon, with a half-life that can exceed 240 days in aquatic systems. semanticscholar.org The detection of Triadimenol in leachates at concentrations significantly above the maximum admissible concentration for groundwater set by the EU (0.1 µg/L) underscores the risk it poses to drinking water resources. researchgate.net

Soil Adsorption, Leaching, and Mobility

Identification and Characterization of Environmental Metabolites and Transformation Products

The degradation of the Triadimenol molecule in the environment proceeds primarily through the cleavage of its chemical structure, resulting in the formation of distinct classes of metabolites. These transformation products include various triazole compounds and chlorophenol derivatives. who.intresearchgate.net

Formation of Triazole Compounds (e.g., 1,2,4-triazole (B32235), triazole alanine)

A primary degradation pathway for Triadimenol involves the cleavage of the parent molecule, which releases the stable 1,2,4-triazole moiety. who.intresearchgate.net This free 1,2,4-triazole is a known environmental transformation product. nih.gov In soil and plant systems, this compound can undergo further biotransformation. who.intscbt.com A significant subsequent reaction is the conjugation of 1,2,4-triazole with serine, an amino acid, to form the metabolite triazole alanine. who.intscbt.com This can be further metabolized into other compounds, such as triazole acetic acid, which represent terminal forms of the triazole ring in the environment. who.intscbt.com

Table 1: Key Triazole-Based Transformation Products of Triadimenol
Metabolite NameFormation PathwayEnvironmental CompartmentCitation
1,2,4-TriazoleCleavage of the parent Triadimenol molecule.Soil, Water who.intresearchgate.netnih.gov
Triazole AlanineConjugation of 1,2,4-triazole with serine.Plants, Soil who.intscbt.com
Triazole Acetic AcidFurther oxidation/transformation of triazole alanine.Plants, Soil who.intscbt.com

Formation of Chlorophenol Derivatives

Concurrent with the release of the triazole moiety, the degradation of Triadimenol also yields 4-chlorophenol (p-chloro-phenol) from the other part of the molecule. who.intnih.gov This breakdown can occur through pathways such as hydrolytic cleavage and photodegradation under sunlight. researchgate.netagropages.com The formation of a 4-chlorophenoxyl radical has been identified as a key step in this process. researchgate.net Under specific conditions, such as thermal degradation, other related substances like 4-chlorobenzaldehyde (B46862) have also been detected as transformation products. aidic.it

Table 2: Key Chlorophenol-Based Transformation Products of Triadimenol
Metabolite NameFormation PathwayNotesCitation
4-ChlorophenolHydrolytic cleavage, Photodegradation, Thermal degradation.A major and frequently detected metabolite. who.intnih.govagropages.comaidic.it
4-ChlorobenzaldehydeThermal degradation.Detected in fumes during oxidative pyrolysis. aidic.it

Stereoselective Environmental Transformation of Triadimenol Isomers

Triadimenol has two chiral centers, meaning it exists as four distinct stereoisomers (two diastereomeric pairs of enantiomers). researchgate.netacs.org The environmental transformation and degradation of Triadimenol are stereoselective, meaning that the different isomers can degrade at different rates, leading to a change in the enantiomeric and diastereomeric ratio of the remaining compound over time. usask.casmolecule.com This stereoselectivity is a critical aspect of its environmental fate, as the individual stereoisomers can exhibit different biological activities and toxicities. ebi.ac.uknih.gov

Enantioselective Degradation in Soil and Water Systems

Research has consistently shown that the degradation of Triadimenol and its precursor, triadimefon, is an enantioselective process in soil environments. usask.caacs.org The transformation is largely a biotic process, driven by soil microorganisms. researchgate.netacs.orgnih.gov Studies monitoring the microbial conversion of triadimefon to Triadimenol found that the process results in unequal production rates for each of the four Triadimenol stereoisomers. acs.orgnih.gov This leads to a unique stereoisomer profile in the environment that is markedly different from the composition of commercial Triadimenol products. acs.orgnih.gov

For instance, the transformation of the precursor triadimefon is enantioselective, with the S-(+)-enantiomer often degrading faster than the R-(-) enantiomer in soil. nih.gov This, in turn, influences the resulting composition of Triadimenol isomers. In one study on an alkaline soil, the resulting concentration of Triadimenol stereoisomers was found to consistently follow the order 1R,2R > 1S,2S > 1S,2R > 1R,2S, regardless of whether the soil was treated with racemic triadimefon or a single enantiomer. acs.org

Table 3: Stereoselectivity in Triadimenol Formation and Degradation
PhenomenonObservationSystemCitation
Stereoselective FormationMicrobial transformation of triadimefon produces unequal amounts of the four Triadimenol stereoisomers.Soil researchgate.netacs.orgnih.gov
Enantioselective DegradationDifferent enantiomers of the parent compound and its precursor degrade at different rates.Soil nih.govacs.org
Resulting Isomer ProfileThe concentration of stereoisomers in Baoding alkaline soil followed the order: 1R,2R > 1S,2S > 1S,2R > 1R,2S.Soil (Baoding) acs.org

Influence of Environmental Factors (e.g., pH, microbial community) on Stereoisomer Ratios

The stereoselective behavior of Triadimenol is not constant but is significantly influenced by various environmental factors, most notably the soil's microbial community and its pH. ebi.ac.ukresearchgate.net

Microbial Community: The degradation process is primarily mediated by microbes. acs.org Specific bacterial genera have been implicated in the transformation process. For example, Arthrobacter and Halomonas have been identified as playing a role in the interconversion of triadimefon enantiomers, the precursor to Triadimenol. usask.canih.gov The diversity and abundance of such microbial populations, which vary between soil types, are key drivers of the observed stereoselectivity. nih.gov

pH: Soil pH has a profound effect on degradation rates and stereoisomer ratios. acs.orgnih.gov Abiotic racemization of the precursor triadimefon was found to be highly pH-dependent, occurring much more rapidly in alkaline soil (pH 8.4) than in acidic soil (pH 4.8). acs.org This directly impacts the chiral profile of the Triadimenol that is formed. acs.org In another study, the enantiomeric conversion of triadimefon was rapid in alkaline soil, slower in neutral soil, and absent in acidic soil, a difference attributed to both pH effects and the corresponding microbial communities. nih.gov

Environmental System: The specific environmental setting, such as the type of crop, can also influence the final isomer ratios. In a greenhouse study, the composition of Triadimenol stereoisomers formed from triadimefon was closely dependent on the conditions. ebi.ac.ukplu.mx The more toxic RS-(+)-Triadimenol was the preferentially produced isomer in tomato plants under a foliage application, while the RR-(+)-Triadimenol isomer was the most abundant metabolite in cucumber plants and soil. ebi.ac.ukplu.mx

Table 4: Influence of Environmental Factors on Triadimenol Stereoisomer Ratios
FactorInfluenceExampleCitation
Microbial CommunityDifferent microbial populations lead to different degradation rates and stereoselectivity.Abundance of Arthrobacter and Halomonas linked to enantiomer conversion rates. nih.gov
pHAffects abiotic racemization and microbial activity, altering isomer profiles.Faster conversion and racemization observed in alkaline soils compared to acidic soils. acs.orgnih.gov
Crop SystemThe type of plant and application method can determine the dominant stereoisomer formed.RS-(+)-Triadimenol was dominant in treated tomato foliage, while RR-(+)-Triadimenol was dominant in cucumber and soil. ebi.ac.ukplu.mx

Advanced Analytical Methodologies for Triadimenol and Its Stereoisomers

Chromatographic Techniques for Separation and Quantification

A variety of chromatographic methods are employed for the analysis of Triadimenol (B1683232) and its stereoisomers. These techniques are essential for separating the compound from matrix interferences and for distinguishing between the different stereoisomeric forms.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Triadimenol. Several studies have successfully utilized HPLC for the separation of Triadimenol stereoisomers using chiral columns. saffi.eu For instance, an HPLC method using a CYCLOBOND I 2000 HP-RSP column has been developed for the analysis of Triadimenol enantiomers. sigmaaldrich.com This method employs a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile (B52724) in a 70:30 ratio, with UV detection at 220 nm. sigmaaldrich.com

Coupled with tandem mass spectrometry (LC-MS/MS), HPLC provides a powerful tool for the sensitive and selective determination of Triadimenol and its metabolites in various samples, including wheat, straw, and soil. researchgate.netebi.ac.uk This approach offers good linearity over a range of concentrations and achieves high recovery rates. ebi.ac.uk For example, a validated LC-MS/MS method demonstrated recoveries between 84.0% and 106.8% in different matrices. ebi.ac.uk In another application, a coupled column reversed-phase HPLC (LC-LC) method with UV detection was developed for determining Triadimenol in human serum, highlighting the technique's versatility in complex biological matrices. tandfonline.com

Table 1: HPLC Parameters for Triadimenol Enantiomer Analysis
ParameterConditionReference
ColumnCYCLOBOND I 2000 HP-RSP, 25 cm x 4.6 mm I.D., 5 μm particles sigmaaldrich.com
Mobile Phase[A] 20 mM ammonium acetate, pH 4.0; [B] acetonitrile (70:30, A:B) sigmaaldrich.com
Flow Rate1 mL/min sigmaaldrich.com
Column Temperature25 °C sigmaaldrich.com
DetectorUV, 220 nm sigmaaldrich.com
Injection Volume10 μL sigmaaldrich.com
Sample Concentration1 mg/mL in methanol (B129727) sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the trace analysis of Triadimenol. It is particularly useful for identifying and quantifying residues in various food and environmental samples. researchgate.net For instance, GC-MS has been used to identify photodegradation products of Triadimenol, such as 1H-1,2,4-Triazole and 4-chlorophenol (B41353). nih.gov

A confirmatory method for Triadimenol residue in various foods was developed using dispersive solid-phase extraction followed by GC with negative chemical ionization mass spectrometry (GC-NCI/MS). researchgate.net This method achieved a low detection limit of 0.001 mg/kg and a limit of quantification of 0.003 mg/kg, with average recoveries ranging from 70% to 110%. researchgate.net In another study, a GC-MS method was developed for the simultaneous determination of Triadimefon (B1683231) and Triadimenol in white pine, achieving a limit of quantitation of 0.1 ppm for Triadimenol. acs.org The use of a mass selective detector, often monitoring ions such as m/z 168 for Triadimenol, provides confirmation of the analyte's identity. fao.org

Table 2: GC-MS Parameters for Triadimenol Analysis in White Pine
ParameterConditionReference
Limit of Quantitation0.1 ppm (100 pg injected) acs.org
Overall Mean Recovery85.78 ± 5.20% acs.org
Confirmatory Ion (MS)m/z = 168 fao.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of Triadimenol's stereoisomers. researchgate.net SFC offers advantages such as high efficiency and the use of environmentally benign mobile phases, primarily supercritical carbon dioxide. researchgate.net A method utilizing SFC successfully separated the four stereoisomers of Triadimenol on a Chiralpak IA-3 column. science.gov

The composition of the mobile phase, including the type and proportion of organic modifiers, is crucial for achieving optimal separation. researchgate.net In one study, a method was established for the separation and determination of triadimefon and its metabolite triadimenol enantiomers in fruit puree using SFC. researchgate.net This highlights the capability of SFC to handle complex sample matrices while providing excellent chiral resolution.

Ultra-Performance Convergence Chromatography (UPCC)

Ultra-Performance Convergence Chromatography (UPCC), a modern form of SFC, provides even faster and more efficient separations. saffi.eunyxxb.cn A UPCC method was developed to separate the four stereoisomers of Triadimenol in under 3 minutes using an Acquity Trefoil AMY1 chiral column. saffi.eu The mobile phase consisted of supercritical carbon dioxide and methanol as a co-solvent. saffi.eu This method demonstrated excellent linearity (coefficient > 0.9997) and a limit of quantitation of 0.05 mg/kg for all four stereoisomers. saffi.eu The efficiency of UPCC makes it highly suitable for high-throughput analysis of Triadimenol stereoisomers in food samples. saffi.eu

Table 3: UPCC Method Performance for Triadimenol Stereoisomer Analysis
ParameterValueReference
Linearity Coefficient (r²)> 0.9997 saffi.eu
Limit of Quantitation (LOQ)0.05 mg/kg saffi.eu
Recovery Rate81.0% - 107% saffi.eu
Relative Standard Deviation (RSD)2.3% - 7.6% saffi.eu

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is critical for understanding the biological and toxicological properties of Triadimenol. Chiral analytical methods are specifically designed to separate and quantify the individual stereoisomers.

Chiral Column Selection and Optimization

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral separation method. Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of Triadimenol stereoisomers. researchgate.netsaffi.eu For example, the Acquity Trefoil AMY1 column, a polysaccharide-based CSP, has been shown to effectively separate all four stereoisomers of Triadimenol using UPCC. saffi.eu Similarly, a Lux cellulose-1 column has been used for the direct enantioseparation of Triadimefon and Triadimenol by LC-MS/MS. researchgate.net

Optimization of the chromatographic conditions is essential to achieve baseline separation of the stereoisomers. Key parameters that are optimized include the composition of the mobile phase (including the organic modifier and any additives), column temperature, and backpressure in SFC and UPCC. saffi.eu For instance, in a UPCC method, methanol was found to be the optimal co-solvent, and a backpressure of 13.8 MPa at a column temperature of 40°C provided the best separation of the four Triadimenol stereoisomers. saffi.eu

Detection and Quantification of Individual Stereoisomers

The accurate detection and quantification of individual Triadimenol stereoisomers are critical for understanding their environmental fate and toxicological profiles. Due to their identical physical and chemical properties, separating enantiomers and diastereomers requires specialized chiral separation techniques. Various advanced analytical methodologies have been developed, primarily centered around chromatography and electrophoresis.

Liquid chromatography (LC) and gas chromatography (GC) are the most common techniques. High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a widely used approach for the direct enantioseparation of Triadimenol. ebi.ac.uksaffi.eu For instance, a sensitive and rapid method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a Lux cellulose-1 column (packed with cellulose-tris-(3,5-dimethylphenylcarbamate)) has been successfully developed for the simultaneous determination of Triadimefon and Triadimenol stereoisomers in wheat, straw, and soil. nih.gov This method achieved low limits of detection (LODs) ranging from 0.001 to 0.005 mg/kg and limits of quantification (LOQs) from 0.007 to 0.02 mg/kg in these matrices. nih.gov

Supercritical fluid chromatography (SFC) has emerged as a rapid, efficient, and environmentally friendly alternative for chiral separations. nih.gov A method utilizing an Acquity Trefoil CEL2 chiral column with a mobile phase of supercritical carbon dioxide and 0.5% ammonia-methanol successfully separated Triadimenol enantiomers in fruit puree. nih.govsaffi.eu This SFC method demonstrated excellent linearity (0.5–50 mg/L) and a limit of quantitation of 0.05 mg/kg for all enantiomers. nih.gov Similarly, ultra-performance convergence chromatography (UPC²) has been employed for the separation of the four Triadimenol stereoisomers in under 3 minutes using an Acquity Trefoil AMY1 column. saffi.eunih.gov

Capillary electrophoresis (CE), particularly with cyclodextrins as chiral selectors, offers another powerful tool for enantioseparation. ebi.ac.uknih.gov Sulfated-β-cyclodextrin has been shown to exhibit strong chiral recognition towards Triadimenol isomers, achieving simultaneous resolution of all chiral isomers of both Triadimefon and Triadimenol in less than 30 minutes. nih.gov This CE-based method proved effective for studying the stereoselective biotransformation of Triadimefon to Triadimenol by soil microorganisms. nih.gov

The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is frequently preferred for its high sensitivity and selectivity, especially in complex environmental and biological samples. nih.govfao.org

TechniqueChiral Stationary Phase/SelectorMatrixLimit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSLux cellulose-1Wheat, Straw, Soil0.007-0.02 mg/kg84.0-106.8 nih.gov
UPC²Acquity Trefoil AMY1Fruit & Vegetable Puree0.05 mg/kg81.0-107 nih.gov
SFCAcquity Trefoil CEL2Fruit Puree (Banana, Pineapple, Grape)0.05 mg/kg80.1-106 nih.govsaffi.eu
Capillary Electrophoresis (CE)Sulfated β-cyclodextrinSoilNot ReportedNot Reported nih.gov
HPLC-MS/MSSilica-based C18Various Plant Matrices0.01 mg/kgNot Reported fao.orgfao.org
HPLCC18Water4.12 mg/L94.24 researchgate.net

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of Triadimenol in environmental and biological samples presents a significant challenge due to the complexity of the matrices. brieflands.comacs.org Components of the sample matrix, such as proteins, lipids, pigments, and salts, can be co-extracted with the target analytes. acs.org These co-extracted substances can cause "matrix effects" during analysis, particularly in techniques like LC-MS/MS that utilize electrospray ionization (ESI). acs.orgnih.gov

Matrix effects manifest as either ion suppression or enhancement, where the signal response of the analyte is decreased or increased, respectively, by the presence of co-eluting matrix components. acs.org This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantification. nih.gov For example, phospholipids (B1166683) in blood plasma and humic substances in soil are well-known sources of matrix effects. acs.orgacs.org The extent of the matrix effect is not constant; it can be influenced by the type and concentration of the matrix, the chemical properties of the analyte, and the specific chromatographic and mass spectrometric conditions. researchgate.net To mitigate these issues, robust sample preparation procedures are essential to remove interfering compounds, and strategies like the use of matrix-matched calibration standards are often necessary for accurate quantification. brieflands.comresearchgate.net

Extraction and Purification Techniques (e.g., Solid Phase Extraction)

The primary goal of sample preparation is to extract Triadimenol and its stereoisomers from the sample matrix and purify the extract to a level suitable for instrumental analysis. A multi-step approach involving extraction followed by cleanup is typically employed.

Extraction: The initial step usually involves solvent extraction. Acetonitrile is a commonly used solvent due to its ability to efficiently extract a wide range of pesticides, including Triadimenol, from various matrices like fruits, vegetables, and soil. nih.govnih.govnih.gov For some samples, a mixture of solvents, such as methanol/water, is used. fao.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile extraction followed by a salting-out step, is also a popular approach for multi-residue pesticide analysis in food matrices.

Purification (Cleanup): Following extraction, the crude extract requires cleanup to remove co-extracted matrix components. Solid Phase Extraction (SPE) is the most widely adopted technique for this purpose. scharlab.com SPE utilizes a solid sorbent packed in a cartridge to selectively retain either the analytes or the interferences. The process generally involves four steps: conditioning the sorbent, loading the sample extract, washing away interferences, and eluting the target analytes. scharlab.com

The choice of SPE sorbent is critical and depends on the nature of the analytes and the matrix. For Triadimenol analysis, various sorbents have been used:

Graphitized Carbon Black (GCB): Effective for removing pigments and sterols. It was used in combination with a Florisil column for cleaning up fruit and vegetable puree extracts. nih.gov

C18 (Octadecyl-bonded silica): A reversed-phase sorbent widely used for aqueous samples and for cleaning extracts from various matrices. It has been used for purifying water samples and extracts from plant materials. fao.orgnih.gov

Alumina: Used for cleanup in certain food matrices. researchgate.net

Molecularly Imprinted Polymers (MIPs): These are highly selective custom-made polymers designed to bind a specific target molecule. A MIP for Triadimenol has been developed and used as an SPE sorbent for sample cleanup in food, showing good recovery and reproducibility. ingentaconnect.com

Dispersive solid-phase extraction (dSPE), a key step in the QuEChERS methodology, is another form of SPE where the sorbent is mixed directly with the extract, providing rapid and effective cleanup. researchgate.net

Sample MatrixExtraction MethodCleanup Technique (SPE Sorbent)Recovery (%)Reference
Fruit & Vegetable PureeAcetonitrileSPE (Graphitized Carbon Black and Florisil)81.0-107 nih.gov
Fruit PureeAcetonitrileSPE Cartridge80.1-106 nih.govsaffi.eu
Wheat, Straw, SoilAcetonitrileSPE or Activated Carbon84.0-106.8 nih.gov
SoilSolvent ExtractionSPENot Reported nih.gov
Water-SPE (C18)94.24 researchgate.net
Food-SPE (Molecularly Imprinted Polymer)79.3-86.0 ingentaconnect.com
Plant MaterialMethanol/WaterSPE (C18)Not Reported fao.org

Mechanisms of Fungicide Resistance to Triadimenol in Plant Pathogens

Molecular Mechanisms of Resistance Development

The development of resistance to Triadimenol (B1683232) in plant pathogens is a complex process involving several molecular mechanisms. These can broadly be categorized as target site modifications, overexpression of resistance-related genes, and enhanced efflux of the fungicide.

Target Site Modification: Mutations in CYP51 Gene (e.g., F495L substitution)

The primary mechanism of resistance to Triadimenol involves alterations in the target enzyme, C14-demethylase, due to mutations in the CYP51 gene. nih.gov These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect.

One notable mutation is the F495L substitution, which corresponds to the F489L mutation in Pyrenophora teres f. sp. teres (the causal agent of net form of net blotch in barley). frontiersin.org This mutation has been correlated with resistance to multiple DMI fungicides, including Triadimenol. frontiersin.org Structural modeling of the CYP51A protein with this mutation suggests a localized constriction near the docking site, which is predicted to lower the binding affinity for DMI fungicides. frontiersin.org In Aspergillus fumigatus, a homologous mutation, F495I, has also been identified in azole-resistant isolates. mdpi.com

Other mutations in the CYP51 gene have also been implicated in DMI resistance. For instance, the Y136F substitution in the CYP51 gene of Erysiphe necator (grapevine powdery mildew) is associated with resistance to Triadimenol. plos.orgnih.gov In Zymoseptoria tritici, a range of mutations in CYP51 have been identified, often in combination, contributing to reduced sensitivity to azoles. nih.govresearchgate.net

Table 1: Key Mutations in the CYP51 Gene Conferring Resistance to Triadimenol and Other DMIs

MutationPathogenImpact on Fungicide Sensitivity
F495LPyrenophora teres f. sp. teresCorrelated with resistance to multiple DMIs, including Triadimenol. frontiersin.org
F495IAspergillus fumigatusFound in azole-resistant isolates. mdpi.com
Y136FErysiphe necatorAssociated with resistance to Triadimenol. plos.orgnih.gov
Y464SCercospora beticolaIdentified in DMI-resistant strains. researchgate.net

Overexpression of CYP51 and Other Resistance-Related Genes

Another significant mechanism of resistance is the overexpression of the CYP51 gene. nih.govmdpi.com An increased production of the target enzyme can compensate for the inhibitory effect of the fungicide, requiring higher concentrations of Triadimenol to achieve control. bcpc.org This overexpression can result from insertions in the promoter region of the CYP51 gene or an increase in the gene copy number. plos.orgnih.gov

In several fungal species, the overexpression of CYP51 is a key factor in DMI resistance. For example, in Erysiphe necator, CYP51 was found to be over-expressed by 1.4- to 19-fold in isolates carrying the Y136F mutation. plos.org Similarly, in Pyrenophora teres f. sp. teres, resistant strains showed enhanced induced expression of both CYP51A and CYP51B paralogs. nih.govfrontiersin.org In some cases, overexpression of CYP51 can occur in combination with target site mutations, leading to higher levels of resistance. nih.govplos.org

Besides CYP51, the overexpression of other genes can also contribute to resistance. This includes genes encoding for efflux pumps, which actively transport the fungicide out of the fungal cell. plos.org

Efflux Pump Mechanisms

Enhanced efflux of fungicides is a broad-spectrum resistance mechanism that reduces the intracellular concentration of the toxic compound. nih.gov This process is mediated by transporter proteins, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. nih.gov These pumps can transport a wide range of substrates, and their overexpression can lead to multidrug resistance. nih.govmdpi.com

In the context of DMI resistance, increased efflux activity has been identified as a contributing factor in several pathogens, including Zymoseptoria tritici and Candida species. researchgate.netplos.org The overexpression of these transporter genes can be triggered by exposure to fungicides and is often regulated by specific transcription factors. plos.orgmdpi.com For instance, in Candida spp., exposure to fungicides can lead to the up-regulation of ABC multidrug transporters. plos.org While direct evidence specifically linking Triadimenol to the induction of efflux pumps is part of the broader DMI resistance profile, it is a recognized mechanism for this class of fungicides. bcpc.orgmdpi.com

Genetic Basis of Triadimenol Resistance

The genetic basis of resistance to Triadimenol can be complex, involving either single genes (monogenic) or multiple genes (polygenic). The inheritance pattern often influences the rate at which resistance develops and spreads within a pathogen population.

Monogenic vs. Polygenic Inheritance Patterns

Resistance to DMI fungicides can be inherited in a monogenic or polygenic manner. bcpc.orgnih.gov

Monogenic Resistance: In some cases, resistance to Triadimenol is controlled by a single major gene, often the CYP51 gene itself. nih.gov Mutations in this gene can lead to a significant and discrete shift in sensitivity. Evidence for monogenic resistance to Triadimenol has been observed in pathogens like Erysiphe graminis (powdery mildew of cereals). nih.gov This type of resistance can emerge and spread relatively quickly within a population under selection pressure.

Polygenic Resistance: More commonly, resistance to DMIs, including Triadimenol, is a quantitative trait controlled by multiple genes, each with a small, additive effect. bcpc.orgnih.govkreinerlab.com This polygenic inheritance results in a gradual, stepwise decrease in sensitivity within the pathogen population. frac.info This pattern has been reported for Triadimenol resistance in pathogens such as Tapesia spp. nih.gov The genetic architecture of polygenic resistance can involve a combination of target site mutations, overexpression of CYP51 and other genes, and enhanced efflux pump activity.

The distinction between these two patterns is important for resistance management. Monogenic resistance may lead to a rapid loss of fungicide efficacy, while polygenic resistance results in a more gradual erosion of control.

Evolution and Epidemiology of Triadimenol Resistance in Field Populations

The emergence and spread of fungicide resistance in plant pathogen populations is a significant concern in agriculture. The evolution of resistance to Triadimenol, a sterol demethylation inhibitor (DMI), is a complex process influenced by the characteristics of the pathogen, the fungicide's mode of action, and its usage patterns in the field. okstate.edu Resistance to azole fungicides like Triadimenol has generally developed more gradually compared to other fungicide classes, often appearing in specific pathogens rather than across the board. frac.info This development is frequently characterized by a slow, stepwise accumulation of genetic changes that lead to a progressive decrease in sensitivity. frac.info

The evolution of resistance begins with genetic mutations within the pathogen population. frac.info Since Triadimenol has a specific, single-site mode of action, mutations in the target gene (CYP51) can reduce the fungicide's binding affinity, conferring a degree of resistance. frac.infofrontiersin.org The repeated and widespread use of Triadimenol exerts selection pressure on the pathogen population, selectively inhibiting sensitive individuals while allowing those with resistance-conferring mutations to survive and reproduce. okstate.edu Over time, the frequency of these resistant strains increases within the population. okstate.edu For many pathogens, the development of significant field resistance to DMIs like Triadimenol may require the accumulation of several different mechanisms or mutations. frac.info

The epidemiology of Triadimenol resistance is shaped by factors that influence the spread of these resistant strains. Pathogens with short generation times, high rates of spore production, and effective dispersal mechanisms are at a higher risk of developing and spreading resistance. frac.infonih.gov For example, the wind dissemination of spores is a key factor in the spread of resistant powdery mildew strains across large geographical areas. bcpc.org

Initial reports of decreased sensitivity to DMI fungicides, including Triadimenol, in barley powdery mildew (Erysiphe graminis f.sp. hordei) emerged in the early 1980s, shortly after their widespread introduction. bcpc.org Similarly, resistance to Triadimenol in Pyrenophora teres, the causal agent of net blotch in barley, was first reported in New Zealand in 1985 and subsequently in the United Kingdom. frontiersin.org Genetic studies in P. teres indicated that resistance to Triadimenol and other DMIs was controlled by a single major genetic locus. frontiersin.org

Monitoring studies have been crucial for understanding the epidemiology of Triadimenol resistance. frac.info A European-wide monitoring program for wheat powdery mildew (Erysiphe graminis f.sp. tritici) revealed significant regional differences in DMI sensitivity. bcpc.org These differences were attributed to varying selection pressures from fungicide use and the wind-borne spread of the pathogen. bcpc.org

Table 1: Regional Differences in DMI Sensitivity of European Wheat Powdery Mildew Populations

This table illustrates the geographical distribution of resistance levels, showing a gradient from higher resistance in the northwest to near wild-type sensitivity in the south, as influenced by selection pressure and pathogen dissemination.

RegionMean/Median Resistance Factor (MRF) LevelPostulated Cause
North-West Europe HighestHigh selection pressure; wind dissemination
Eastern Europe LowerModerate selection pressure
Southern Europe Close to wild-typeLow selection pressure
Data sourced from Limpert et al. (1991). bcpc.org

The level of resistance can be quantified using a Resistance Factor (RF), which compares the concentration of a fungicide needed to inhibit a field isolate versus a sensitive wild-type isolate. Studies on Pyrenophora teres f. sp. teres have shown cross-resistance among different DMI fungicides, though the RF values vary.

Table 2: Resistance Factors (RF) of DMI-Resistant Pyrenophora teres f. sp. teres Isolates to Various DMI Fungicides

This interactive table shows the mean resistance factors for several DMI fungicides, including Triadimenol, in resistant isolates of the barley net blotch pathogen.

FungicideMean Resistance Factor (RF)
Triadimenol < 10
Propiconazole < 10
Epoxiconazole < 10
Prothioconazole < 10
Tebuconazole > 10
Metconazole > 10
Triticonazole > 10
Difenoconazole > 10
Prochloraz > 10
Data sourced from Mair et al. (2016). frontiersin.org

Fungicide application strategies also play a critical role in the evolution of resistance. Research on grape powdery mildew (Uncinula necator) demonstrated that fungicide rates can influence the selection pressure. bcpc.org

Table 3: Effect of Triadimenol Application Rate on the Sensitivity of Uncinula necator Populations

This table shows how different application rates of Triadimenol affected the sensitivity of grape powdery mildew populations. A lower rate led to a more rapid decrease in sensitivity.

ObservationUnsprayed Control PlotTriadimenol Sprayed Plot
Initial Population Predominantly sensitive phenotypesPredominantly sensitive phenotypes
After Treatments Remained sensitiveAppearance of less-sensitive phenotypes
Final Observation Remained sensitiveEmergence of resistant sub-population (<2% survived at 10 mg/l)
Data sourced from Steva and Cartolaro (1991). bcpc.org

In some regions, after an initial period of rapid evolution, the sensitivity of pathogen populations to DMIs has stabilized at a reduced level. bcpc.org This stabilization may be due to a balance being reached between the forces that promote and impede resistance development, such as the fitness costs sometimes associated with resistance mutations and the implementation of anti-resistance strategies. bcpc.org The genetic recombination of the pathogen is also considered a key reason for this stabilization in some wheat mildew populations. bcpc.org

Ecological Implications and Non Target Organism Studies of Triadimenol

Aquatic Ecotoxicology

The presence of triadimenol (B1683232) in aquatic ecosystems raises concerns about its impact on the health of aquatic life. usask.ca Studies have investigated its effects on a range of organisms, from fish to microalgae, revealing various toxicological endpoints.

Research has demonstrated that triadimenol can have significant adverse effects on aquatic vertebrates. In studies using the zebrafish (Danio rerio), exposure to triadimenol has resulted in mortality, particularly during long-term exposure to concentrations of 3 and 6 mg/L. mdpi.comnih.gov Early life stage exposure in another fish species, the medaka (Oryzias latipes), to environmentally relevant concentrations of triadimenol led to altered ovary development, disrupted hormone balance, and reduced reproductive success in adult females. researchgate.net

Beyond fish, triadimenol has also been shown to be toxic to primary producers in the aquatic food web. Studies on the microalgae Scenedesmus acutus found that exposure to triadimenol inhibited growth and reduced protein content, indicating its potential to disrupt the base of the aquatic food chain. researchgate.net

Triadimenol has been shown to pose genotoxic risks to aquatic organisms. mdpi.com The genotoxicity of this fungicide has been evaluated in zebrafish (Danio rerio) using micronucleus (MN) and erythrocyte nuclear abnormality (ENA) assays, which detect damage to chromosomes and the nucleus. mdpi.comresearchgate.net

In both short-term (24 to 96 hours) and long-term (10 to 30 days) exposures, triadimenol induced a significant increase in the frequency of micronuclei in the red blood cells of zebrafish. nih.gov Furthermore, the ENA assay revealed a variety of nuclear abnormalities in erythrocytes, including the formation of echinocytes, binuclear cells, segmented nuclei, and kidney-shaped nuclei. mdpi.comresearchgate.net The total number of these abnormalities increased with higher concentrations of triadimenol across all exposure times, indicating a dose-dependent relationship. mdpi.comnih.gov The presence of binuclear cells suggests that triadimenol may interfere with cell division processes, potentially by disrupting tubulin polymerization and mitotic spindle formation. mdpi.com These findings highlight the potential for triadimenol to cause genetic damage in fish. mdpi.comresearchgate.net

Table 1: Summary of Genotoxic Effects of Triadimenol on Danio rerio Erythrocytes

Assay Exposure Duration Observed Effects Citation
Micronucleus (MN) Assay Short-term (24-96 h) Statistically significant increase in MN formation at various concentrations and time points. mdpi.comnih.gov
Long-term (10-20 days) Significant increases in MN formation at all tested concentrations. mdpi.comnih.gov

| Erythrocyte Nuclear Abnormality (ENA) Assay | Short- and Long-term | Increased total abnormality levels, including echinocytes, binuclear cells, segmented cells, and kidney-shaped nuclei. | mdpi.comnih.govresearchgate.net |

Exposure to triadimenol can induce significant biochemical and physiological stress in aquatic organisms. One of the key mechanisms of its toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. usask.canih.gov

Studies have shown that triadimenol exposure can lead to oxidative stress in tadpoles. researchgate.net Although embryonic exposure in medaka fish did not result in significant oxidative stress, the potential for such effects exists in other species and life stages. researchgate.net In lizards, triadimenol has been confirmed to induce oxidative stress by altering the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). nih.gov This disruption of the antioxidant system can lead to cellular damage. Furthermore, triadimenol is known to interact with cytochrome P450 enzymes, which are crucial for metabolism, suggesting a potential to interfere with metabolic processes in exposed organisms. usask.ca

Genotoxic Effects (e.g., Micronucleus and Erythrocyte Nuclear Abnormality Assays)

Terrestrial Ecotoxicology (Non-Human Vertebrates and Invertebrates)

The impact of triadimenol extends to terrestrial ecosystems, where non-target vertebrates and invertebrates can be exposed to the fungicide.

Studies on the Mongolian racerunner lizard (Eremias argus) have provided significant insights into the terrestrial ecotoxicology of triadimenol. Chronic exposure to this fungicide has been linked to significant weight loss in these lizards. researchgate.net

Research has demonstrated that triadimenol can cause severe liver and testis damage in Eremias argus. nih.gov Histopathological analysis revealed hepatocellular damage, indicating hepatotoxicity. usask.canih.gov The compound also induces reproductive toxicity, reflected in damage to the testes and an increase in the sex hormone testosterone. nih.gov The mechanism for this damage is linked to the induction of oxidative stress in various organs, with the liver being particularly affected. nih.gov Furthermore, studies on the metabolism of triadimenol in these lizards show that it is stereoselective, meaning different isomers of the chemical are processed and accumulate differently in various organs, which may influence its organ-specific toxicity. lacertilia.denih.gov

Table 2: Summary of Ecotoxicological Effects of Triadimenol on Eremias argus

Effect Category Specific Observations Citation
General Health Significant weight loss after chronic administration. researchgate.net
Hepatotoxicity Inducement of oxidative stress in the liver; hepatocellular damage. usask.canih.gov
Reproductive Toxicity Severe testis damage; increased levels of the sex hormone testosterone. nih.gov

| Metabolism | Stereoselective biotransformation and distribution among different organs. | lacertilia.denih.gov |

However, the study did reveal significant sub-lethal effects. Changes in hematological parameters were observed, suggesting potential hematological toxicity in the broilers. nih.gov More critically, triadimenol was found to induce hepatotoxic (liver damage) and nephrotoxic (kidney damage) effects, supported by significant alterations in the kidney organ index and through histopathological examination. nih.gov

Broader studies on the triazole class of fungicides indicate that they can negatively affect the reproductive health of birds. researchgate.net Reported effects in various avian species include delays in the start of egg-laying, smaller clutch sizes, reduced hatching rates, and higher mortality rates for chicks. researchgate.net These findings suggest that exposure to triazole fungicides like triadimenol could pose a risk to the stability and viability of bird populations in agricultural landscapes. researchgate.net

Table 3: Toxic Effects of Triadimenol Exposure in Broilers

Parameter Findings Citation
Growth Performance No significant effect observed. nih.gov
Hematology Significant changes in hematological parameters, suggesting potential hematological toxicity. nih.gov
Organ Toxicity Hepatotoxic (liver) and nephrotoxic (kidney) effects observed. nih.gov

| Organ Index & Histopathology | Significant alterations in kidney organ index and histopathology. | nih.gov |

Bioaccumulation and Metabolic Profiles in Non-Target Organisms

Triadimenol, a metabolite of the fungicide triadimefon (B1683231), is known for its systemic properties in plants. caymanchem.comunl.edu Its presence in the environment raises questions about its impact on organisms not targeted by its fungicidal action. Studies have shown that triadimenol can accumulate in various non-target species, and its metabolism is often stereoselective, meaning different stereoisomers are processed at different rates.

In aquatic ecosystems, triadimenol's parent compound, triadimefon, has been shown to affect fish development and reproduction. usask.ca Triadimenol itself has been investigated for its ecotoxicological impact on fish populations. nih.gov Early-life exposure of medaka fish (Oryzias latipes) to environmentally relevant concentrations of triadimenol resulted in altered ovary development and reproductive issues in female adults. nih.gov Research on zebrafish (Danio rerio) has also been conducted to assess the genotoxic effects of triadimenol. mdpi.comnih.gov

Studies in reptiles, specifically Chinese lizards (Eremias argus), have detailed the metabolic pathway of triadimefon to triadimenol. lacertilia.de The metabolism is selective, with different isomers of triadimenol being formed and eliminated at different rates. lacertilia.de The biotransformation of triadimefon to triadimenol occurs via the reduction of a carbonyl group to an alcohol, creating a second chiral center and resulting in four possible stereoisomers. unl.edu These isomers (TN-A1, TN-A2, TN-B1, TN-B2) are treated as distinct entities by an organism's metabolic systems. lacertilia.de For example, in lizard liver and brain tissues, the degradation and elimination of the different enantiomers of triadimefon and the subsequent formation of triadimenol isomers occur at dissimilar rates. lacertilia.de

The metabolism of triadimefon and triadimenol is linked to the activity of cytochrome P450 enzymes. lacertilia.de Triadimefon has been reported to induce both the 1A and 3A subfamilies of P450 enzymes in various organisms, which can alter the metabolism of both endogenous and exogenous compounds. lacertilia.de

Table 1: Bioaccumulation and Metabolism of Triadimenol in Non-Target Organisms

Organism Key Findings Citations
Medaka Fish (Oryzias latipes) Embryonic exposure to environmentally relevant concentrations can persistently alter ovary development and reproduction in adult females. nih.gov It can also interrupt hormone balance by affecting genes related to estrogen metabolism. nih.gov caymanchem.comnih.gov
Zebrafish (Danio rerio) Exposure can lead to genotoxic effects, including micronucleus formation and other nuclear abnormalities in erythrocytes. mdpi.comnih.gov mdpi.comnih.gov
Chinese Lizard (Eremias argus) Demonstrates stereoselective metabolism of triadimefon into triadimenol. lacertilia.de The metabolite was detected in blood within 2 hours and reached a plateau at around 12 hours in most organs. lacertilia.de The process showed selective metabolism, with different primary metabolites for different initial enantiomers of triadimefon. lacertilia.de lacertilia.de
Rainbow Trout (Oncorhynchus mykiss) Exhibits stereoselective metabolism where the S-(+) enantiomer of triadimefon is metabolized faster than the R-(-) enantiomer in liver microsomes. unl.edu unl.edu

Plant Growth Regulatory Effects (Independent of Fungicidal Action)

Triadimenol is recognized for its plant growth regulator (PGR) activities, which are distinct from its primary role as a fungicide. openagrar.dedoaj.org These effects stem from its mode of action, which involves the inhibition of sterol biosynthesis. researchgate.netapsnet.org Specifically, it disrupts the 14-alpha-demethylation step in the creation of sterols, which are crucial for the proper formation and function of plant cell membranes. researchgate.net This interference with sterol production leads to noticeable changes in plant growth and development.

Influence on Photosynthetic Pigments and Sterol Content in Plants

Triadimenol application can significantly alter the composition of photosynthetic pigments and sterols in plants.

In a study on banana cultivars ('Basrai' and 'Williams'), treatment with triadimenol affected the content of photosynthetic pigments, including Chlorophyll (B73375) a, Chlorophyll b, and carotenoids. researchgate.net Similarly, studies on Withania somnifera (Ashwagandha) showed that treatment with triazole compounds, including triadimefon, increased the total chlorophyll and carotenoid content. semanticscholar.org

The primary mechanism of triadimenol's action is the inhibition of sterol biosynthesis. researchgate.netsmolecule.com This leads to a dramatic decrease in essential Δ5 sterols. researchgate.net Research on banana shoots demonstrated a significant reduction in the content of sitosterol, stigmasterol, and campesterol (B1663852) following triadimenol treatment. researchgate.net This disruption in sterol production affects cell membrane integrity and function, which is a key factor in the compound's growth-regulatory effects. researchgate.net

Table 2: Effect of Triadimenol on Photosynthetic Pigments and Sterol Content in Banana Cultivars

Parameter Effect Observed Citation
Photosynthetic Pigments Altered levels of Chlorophyll a, Chlorophyll b, and carotenoids. researchgate.net researchgate.net
Δ5 Sterols Dramatic decrease in the content of sitosterol, stigmasterol, and campesterol. researchgate.net researchgate.net

Morphological and Developmental Changes in Cultivated Plants

The plant growth regulatory properties of triadimenol manifest as distinct morphological and developmental alterations in cultivated plants. These changes are often characterized by growth retardation.

In cereals like barley, seed treatments containing triadimenol have been shown to delay and reduce the rate of plant emergence. openagrar.de It significantly reduces the length of the subcrown internode and results in shorter shoots. openagrar.de This growth suppression effect was observed to be more pronounced under optimal environmental conditions. openagrar.de

Table 3: Morphological and Developmental Effects of Triadimenol on Cultivated Plants

Plant Observed Morphological/Developmental Changes Citations
Barley (Hordeum vulgare) Delayed plant emergence, reduced shoot length, and significantly shorter subcrown internodes. openagrar.de openagrar.dedoaj.org
Banana (Musa spp.) Decreased shoot-tip proliferation, reduced number and length of lateral buds, and diminished efficiency of root system formation. researchgate.net researchgate.net
Winter Wheat (Triticum aestivum) Some studies noted that triadimenol treatment could reduce freezing tolerance under certain conditions. cdnsciencepub.com cdnsciencepub.com

Advanced Research Perspectives and Future Directions for Triadimenol Studies

Integration of Omics Technologies in Understanding Triadimenol (B1683232) Interactions

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of fungicide-pathogen-host interactions. These powerful tools provide a holistic view of the molecular responses to triadimenol exposure, moving beyond single-target analysis.

Transcriptomics has been employed to investigate the expression of genes in fungi exposed to triadimenol. Studies have revealed that resistance in some fungal species is associated with the overexpression of the target gene, CYP51, which encodes the sterol 14α-demethylase enzyme. frontiersin.org This overexpression leads to an increased production of the target enzyme, thereby diminishing the inhibitory effect of the fungicide.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to triadimenol. This can help in understanding the broader cellular processes affected by the fungicide, beyond just ergosterol (B1671047) biosynthesis.

Metabolomics focuses on the comprehensive analysis of metabolites within an organism. In the context of triadimenol, metabolomic studies on target fungi can reveal detailed changes in metabolic pathways. unl.edu For instance, research on Scenedesmus obliquus has utilized metabolomics to analyze the effects of triadimenol on amino acids, organic acids, and fatty acids. researchgate.net Similarly, NMR-based metabolomics has been used to study the stereoselective transformation of triadimefon (B1683231) to triadimenol in rainbow trout, showing different metabolic profiles in liver extracts depending on the enantiomer the fish were exposed to. unl.edu This approach can identify biomarkers of exposure and elucidate the mechanisms of toxicity and resistance.

The integration of these omics technologies provides a multi-faceted understanding of how triadimenol interacts with target fungi and non-target organisms. This knowledge is crucial for developing more effective and safer fungicides and for predicting and managing resistance.

Novel Approaches for Resistance Management and Mitigation

The development of resistance to fungicides is a significant challenge in agriculture. For Demethylation Inhibitor (DMI) fungicides like triadimenol, resistance can develop through various mechanisms, including target site modification and increased expression of the target enzyme. frontiersin.org

Research has shown that resistance to triadimenol in fungi like Pyrenophora teres, the cause of net blotch in barley, can be inherited and may involve a single major gene or multiple genes (quantitative inheritance). apsnet.orgnih.gov The rapid evolution of resistance in some regions has rendered triadimenol less effective after only a few years of use. apsnet.org

Novel strategies to manage and mitigate triadimenol resistance are a key research focus:

Fungicide Mixtures and Alternation: A primary strategy is to use triadimenol in mixtures or in alternation with fungicides that have different modes of action. croplife.org.au This reduces the selection pressure for resistance to any single fungicide. For example, product labels often recommend tank mixing or alternating triadimenol with fungicides from different groups. croplife.org.au4farmers.com.au

Dose Management: Applying the correct dosage is critical. While reducing doses might seem economically and environmentally beneficial, it can inadvertently select for less sensitive fungal strains, leading to a gradual build-up of resistance.

Integrated Pest Management (IPM): IPM strategies that combine cultural practices, biological controls, and chemical applications can reduce the reliance on fungicides alone. This includes planting resistant crop varieties and managing crop residues to reduce fungal inoculum.

Understanding Cross-Resistance: Research into cross-resistance patterns between different DMI fungicides is important. researchgate.net Some studies have shown that resistance to triadimenol can confer resistance to other DMIs like fenarimol, though the levels may vary. researchgate.net This knowledge helps in designing effective rotation programs.

Molecular Diagnostics: The development of rapid molecular diagnostic tools to detect resistant fungal strains in the field can enable farmers to make more informed decisions about fungicide use, avoiding the application of ineffective products.

A summary of resistance management approaches for triadimenol is presented below:

StrategyDescription
Fungicide Rotation Alternating triadimenol with fungicides from different chemical groups to minimize selection pressure. croplife.org.au
Mixtures Using triadimenol in combination with other fungicides having different modes of action. croplife.org.au
Integrated Pest Management (IPM) Combining chemical control with cultural and biological methods to reduce overall fungicide use.
Monitoring Regularly monitoring fungal populations for shifts in sensitivity to triadimenol to guide treatment decisions. bcpc.org

Development of Environmentally Sustainable Application Strategies

Minimizing the environmental impact of fungicides is a growing priority. Research is focused on developing more sustainable ways to apply triadimenol.

Precision Agriculture: Technologies like GPS-guided sprayers and drones enable targeted application of fungicides only where they are needed in a field. a2zmarketresearch.compath-intraafrica.orgcropnuts.com This site-specific management reduces the total amount of fungicide used, minimizing runoff into water bodies and exposure to non-target organisms. cropnuts.comeuropa.eu Variable Rate Technology (VRT) allows for the adjustment of application rates across a field based on disease pressure data. path-intraafrica.orgcropnuts.com

Nanoformulations: The development of nano-based formulations of triadimenol is a promising area of research. dataintelo.com Nano-fungicides can improve the solubility and stability of the active ingredient, enhance its penetration into plant tissues, and allow for a more controlled release. This can lead to increased efficacy at lower application rates, reducing the environmental load.

Seed Treatments: Using triadimenol as a seed treatment provides targeted protection to the seedling during its early, vulnerable stages. 4farmers.com.augenfarm.com.au This method uses a much smaller amount of active ingredient compared to foliar sprays and confines the chemical to the area immediately around the seed and developing plant, reducing widespread environmental dissemination. bcpc.org

Improved Formulations: The development of advanced formulations, such as Suspension Concentrates (SC), can enhance the performance and handling of triadimenol. fao.org Formulations may include adjuvants that improve adhesion to leaf surfaces and reduce drift during application.

These strategies contribute to a more sustainable use of triadimenol, balancing effective disease control with environmental stewardship. ciechem.com

Advanced Computational Modeling for Structure-Activity Relationships and Environmental Fate

Computational modeling has become an indispensable tool in pesticide science, offering ways to predict the behavior and effects of compounds like triadimenol, thereby reducing the need for extensive and costly experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or environmental properties. mst.dkwikipedia.org For triadimenol, QSAR studies can be used to:

Predict the fungicidal activity of new, related triazole compounds, helping to design more potent fungicides. researchgate.net

Estimate the potential toxicity of triadimenol and its metabolites to various non-target organisms. nih.gov

Model the interactions between triadimenol and its target enzyme, providing insights into the mechanisms of action and resistance. researchgate.net

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the case of triadimenol, docking studies can simulate its binding to the active site of the CYP51 enzyme. frontiersin.org This can help to explain the basis of its fungicidal activity and how mutations in the enzyme might lead to resistance.

Environmental Fate Modeling: Computational models are also used to predict the environmental fate of triadimenol, including its persistence in soil and water and its potential for leaching into groundwater. nih.govepa.gov Models like PRZM-EXAMS are used by regulatory agencies to estimate environmental concentrations in water bodies. epa.gov These models consider factors such as the chemical's properties (e.g., water solubility, vapor pressure) and environmental conditions (e.g., soil type, rainfall). nih.gov Studies have shown that triadimenol can be persistent in soil, with a half-life that can range from months to over a year. nih.gov

Global Monitoring and Surveillance of Triadimenol Residues in the Environment (excluding human exposure risk assessment)

Monitoring the presence of triadimenol and its parent compound, triadimefon, in the environment is essential for assessing potential ecological risks. usask.caresearchgate.net These surveillance programs analyze samples from various environmental compartments, such as soil, surface water, and groundwater.

Occurrence in Water: Triadimefon has been widely detected in surface waters globally, often at low concentrations. usask.casemanticscholar.org For example, monitoring in the Jiulongjiang River in China found triadimefon concentrations ranging from 0.047 to 0.1733 µg/L during the wet season. semanticscholar.org A study in Greece detected a maximum concentration of 0.1923 μg/L in the Acheloos River. usask.ca Since triadimefon degrades to triadimenol, the presence of the parent compound indicates the potential for triadimenol to also be present. nih.gov

Persistence in Soil: Triadimenol is known to be relatively persistent in soil. nih.gov Field studies have detected triadimenol residues in soil several years after application. nih.gov This persistence means that it can accumulate with repeated use, making long-term monitoring important.

Analytical Methods: The reliable detection of triadimenol residues requires sensitive analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used techniques for quantifying triadimenol in environmental samples. nih.govresearchgate.net Methodologies like solid-phase extraction (SPE) are often used to concentrate the analyte from water samples before analysis, allowing for the detection of very low concentrations. nih.gov

The table below summarizes findings from various environmental monitoring studies for the parent compound, triadimefon, which indicates the potential environmental presence of its metabolite, triadimenol.

LocationMatrixCompoundConcentration Range (µg/L)Detection Rate
Jiulongjiang River, China semanticscholar.orgSurface WaterTriadimefon0.047 - 0.173343.8% (wet season)
Tai Lake Basin, China usask.casemanticscholar.orgSurface WaterTriadimefonMax: 0.00727100%
Baiyangdian Lake, China usask.casemanticscholar.orgSurface WaterTriadimefonMax: 0.13N/A
Acheloos River, Greece usask.caSurface WaterTriadimefonMax: 0.1923N/A

N/A: Not Available

Global monitoring data are crucial for understanding the environmental distribution and persistence of triadimenol. researchgate.net This information helps in refining environmental risk assessments and ensuring that the use of this fungicide does not lead to unintended ecological consequences. mdpi.com Although approval for triadimenol use expired in the EU in 2019, leading to reduced Maximum Residue Limits (MRLs) on food products, its continued use in other parts of the world necessitates ongoing environmental surveillance. agrinfo.eu

Q & A

Q. What are the primary degradation pathways for triadimenol in aqueous systems, and how can their efficiency be quantified?

The photo-Fenton reaction is a highly effective method for triadimenol degradation. Key parameters include Fe²⁺ (1–5 mg/L) and H₂O₂ (20–120 mg/L) concentrations, with pseudo-first-order kinetics observed . Degradation efficiency is measured via UHPLC-PDA for triadimenol concentration and dissolved organic carbon (DOC) analysis for mineralization. Complete degradation is achieved within 30–90 minutes under optimized conditions, while DOC removal requires 3 hours for full mineralization .

Q. What analytical methods are recommended for triadimenol residue quantification in complex agricultural matrices?

Solid-liquid extraction with low-temperature partitioning (SLE-LTP) coupled with gas chromatography and electron capture detection (GC-ECD) provides high recovery rates (>80%) for triadimenol in pineapple and other crops . For cereal grains and animal products, multi-residue gas chromatography (GC) methods with dichloromethane partitioning are validated, detecting residues as low as 0.01 mg/kg .

Q. What regulatory thresholds exist for triadimenol’s neurotoxic and environmental risks?

The US EPA classifies triadimenol as a Category C "possible human carcinogen" and sets acute/chronic reference doses (aRfD/cRfD) based on neurotoxicity studies in rats. Risks are deemed below concern for registered agricultural uses, but tolerances for residues in animal fat and offals require monitoring . The FAO/WHO recommends guideline levels (GLs) based on combined residues of triadimenol and its parent compound, triadimefon .

Advanced Research Questions

Q. How can central composite design (CCD) optimize triadimenol degradation parameters in the photo-Fenton system?

CCD models linear relationships for triadimenol degradation (e.g., Fe²⁺ = 5 mg/L, H₂O₂ = 120 mg/L) and quadratic models for DOC removal (Fe²⁺ = 1.2 mg/L, H₂O₂ = 35 mg/L). Statistical validation includes ANOVA and response surface analysis to identify parameter interactions. Univariate studies confirm Fe²⁺ concentration has a stronger influence than H₂O₂ .

Table 1: Optimized Parameters for Photo-Fenton Degradation

ParameterTriadimenol DegradationDOC Removal
Fe²⁺ (mg/L)51.2
H₂O₂ (mg/L)12035
Time (min)30180
Efficiency (%)99.9100
Source:

Q. What molecular mechanisms enable chiral separation of triadimenol enantiomers?

Capillary electrophoresis (CE) with carboxymethyl-β-cyclodextrin (CM-β-CD) achieves chiral separation via hydrophobic interactions and two hydrogen bonds between enantiomers and the cyclodextrin cavity. Molecular docking models correlate interaction energies (e.g., -6.5 to -8.2 kcal/mol) with resolution values (Rs > 1.5), enabling predictive separation of analogs .

Q. How do Ca²⁺ and Mg²⁺ ions modulate triadimenol’s binding to DNA?

Fluorescence spectroscopy and viscosity experiments reveal triadimenol intercalates into calf thymus DNA (ctDNA). Ca²⁺ and Mg²⁺ enhance binding constants (K = 1.2–2.8 × 10⁴ M⁻¹) at low concentrations (0–10 mM) but reduce affinity at higher levels (>20 mM) due to competitive binding with DNA phosphate groups .

Q. What methodologies assess triadimenol’s combined toxicity with other fungicides in soil ecosystems?

Combined toxicity studies (e.g., triadimenol + spiroxamine + tebuconazole) use microbial biomass assays (PLFA analysis), enzyme activity tests (dehydrogenase, urease), and soil resilience indices. Dose-dependent inhibition of microbial diversity (Shannon index reduction by 15–30%) is observed at >5 mg/kg triadimenol concentrations .

Q. How does fungicide resistance to triadimenol evolve in Pyrenophora teres?

Resistance arises through mutations in cytochrome P450 monooxygenases (CYP51), which reduce triadimenol’s binding affinity. Laboratory isolates grown on triadimenol-amended agar (0.05–5 mg/L) show EC₅₀ shifts from 0.1 mg/L (sensitive) to >10 mg/L (resistant). Cross-resistance patterns with other triazoles (e.g., tebuconazole) are common .

Methodological Notes

  • Statistical Rigor : Use ANOVA for CCD validation and report p-values <0.05 for significance .
  • Toxicity Assays : Employ Vibrio fischeri bioluminescence inhibition tests (ISO 11348-2) with EC₅₀ calculations .
  • Residue Analysis : Validate GC methods with spike-recovery tests (70–120% recovery) and limit of quantification (LOQ) ≤0.01 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Triadimenol A
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Reactant of Route 2
Triadimenol A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.